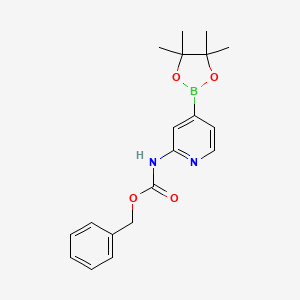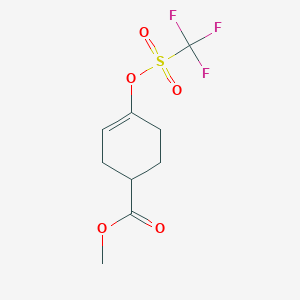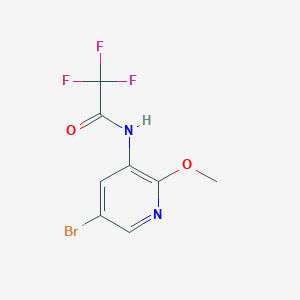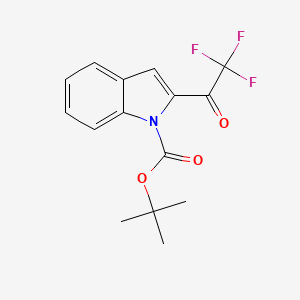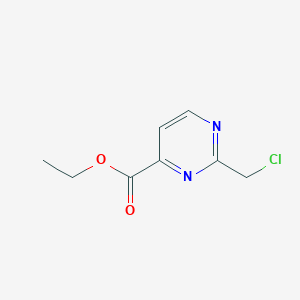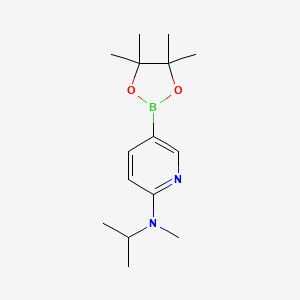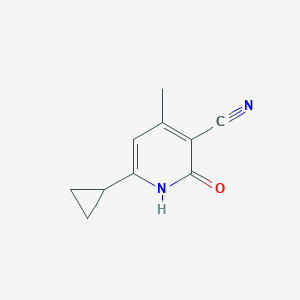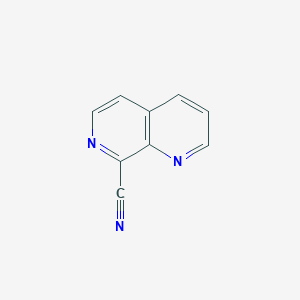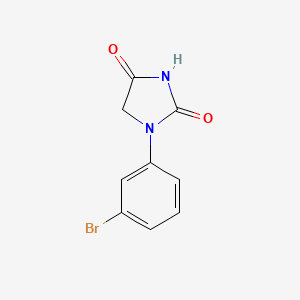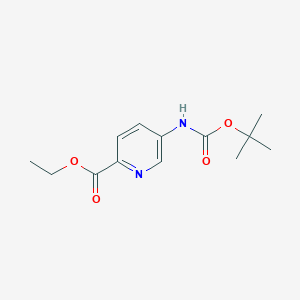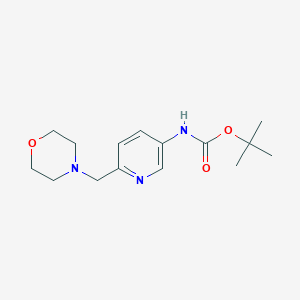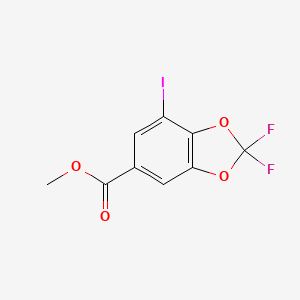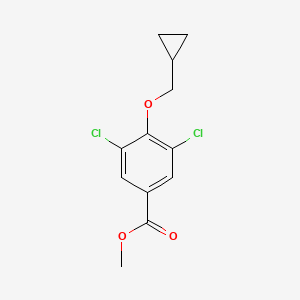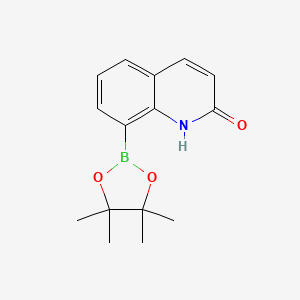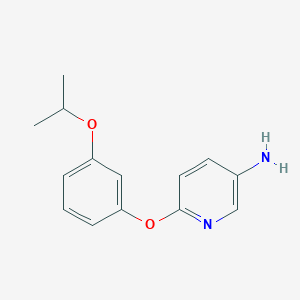
6-(3-Isopropoxyphenoxy)pyridin-3-ylamine
Overview
Description
6-(3-Isopropoxyphenoxy)pyridin-3-ylamine is a chemical compound with the molecular formula C14H16N2O2 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 244.29 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine include a molecular weight of 244.29 g/mol. More detailed properties such as melting point, boiling point, solubility, and others are not provided in the search results.Relevant Papers One relevant paper titled “Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer” was found . This paper discusses the design, synthesis, and evaluation of a series of pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer .
Scientific Research Applications
Efficient and Selective Synthesis
The synthesis of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines, which share structural similarities with 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine, involves the reduction of nitro groups. This process results in unexpected substitution reactions, highlighting the influence of atom positions on the synthesis outcomes. Such compounds have potential applications in developing new chemical entities with desired pharmacological properties (Grig-Alexa et al., 2012).
Novel Anti-inflammatory Agents
Research into structurally related molecules aims to synthesize novel compounds with potential anti-inflammatory applications. By studying the anti-inflammatory activity of similar compounds, scientists aim to develop new therapeutic agents (Moloney, 2001).
Ligand Synthesis for Metal Coordination
Compounds such as 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine and its derivatives are studied for their ability to act as ligands in metal coordination chemistry. These studies explore the synthesis of ligands that can form complexes with metals, leading to applications in catalysis, material science, and biological sensing (Halcrow, 2005).
Photocytotoxicity in Cancer Therapy
Iron(III) complexes of pyridoxal Schiff base have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity, making them potential candidates for targeted cancer therapy. This research underlines the role of structurally similar compounds in developing therapeutic strategies that exploit the photophysical properties of these complexes (Basu et al., 2015).
Antioxidant Properties
The study of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to the compound , highlights their antioxidant properties. Such research contributes to the understanding of how structural modifications can enhance the antioxidant effectiveness of these compounds, suggesting their potential in mitigating oxidative stress-related conditions (Wijtmans et al., 2004).
Fluorescent Polyphenol Species
The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine-based Schiff bases show the impact of substituent position on optical, electrical, and fluorescence properties. This research provides insights into the development of materials with potential applications in electronic, opto-electronic, and photovoltaic devices (Kaya et al., 2010).
properties
IUPAC Name |
6-(3-propan-2-yloxyphenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)17-12-4-3-5-13(8-12)18-14-7-6-11(15)9-16-14/h3-10H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIUHIGAMWLFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Isopropoxyphenoxy)pyridin-3-ylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


